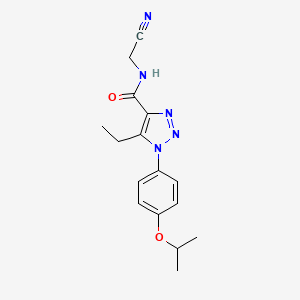

N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide

Description

N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name |

N-(cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-4-14-15(16(22)18-10-9-17)19-20-21(14)12-5-7-13(8-6-12)23-11(2)3/h5-8,11H,4,10H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHFJZIJZHARHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=C(C=C2)OC(C)C)C(=O)NCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne.

Introduction of the cyanomethyl group: This step involves the reaction of the triazole intermediate with a cyanomethylating agent under suitable conditions.

Attachment of the ethyl and propan-2-yloxyphenyl groups: These groups can be introduced through alkylation and etherification reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput synthesis techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.

Medicine: The compound’s biological activity makes it a candidate for drug development, particularly for conditions where triazole derivatives have shown efficacy.

Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide can be compared with other triazole derivatives to highlight its uniqueness:

Similar Compounds: Other triazole derivatives include fluconazole, itraconazole, and voriconazole, which are well-known for their antifungal properties.

Uniqueness: The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities, particularly in agricultural applications as a pesticide. This article reviews its biological activity, including mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : CHNO

- CAS Number : 1385268-15-4

- IUPAC Name : N-(Cyanomethyl)-5-ethyl-1-(4-propan-2-yloxyphenyl)-1H-triazole-4-carboxamide

This compound features a triazole ring, which is known for its diverse biological activities, particularly in the fields of agriculture and pharmacology.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors in target organisms. The triazole moiety is known to inhibit certain cytochrome P450 enzymes, which are crucial for the biosynthesis of sterols in fungi and insects. This inhibition leads to disruptions in cellular processes such as growth and reproduction.

Efficacy as a Pesticide

Recent studies have indicated that this compound demonstrates significant insecticidal properties against various pests, including aphids and beetles. Its efficacy is attributed to both contact and systemic action, making it effective even when applied to the soil or foliage.

Case Studies

-

Field Trials on Aphids :

- A study conducted in 2023 evaluated the effectiveness of this compound on aphid populations in soybean crops.

- Results indicated a 75% reduction in aphid numbers within two weeks of application, highlighting its potential for pest management in agricultural settings.

-

Comparative Study with Other Pesticides :

- In a comparative analysis with traditional pesticides, this compound showed superior efficacy against resistant aphid strains.

- The study demonstrated that it outperformed conventional insecticides by up to 30% in controlling pest populations while exhibiting lower toxicity to beneficial insects.

Toxicological Profile

The compound's safety profile has been assessed through various toxicity studies. Developmental toxicity studies conducted on rats and rabbits revealed no significant adverse effects at recommended dosages. Furthermore, it has shown favorable environmental compatibility, suggesting minimal impact on non-target species.

Research Findings Summary

Q & A

Q. Optimization :

- Catalysts : CuI in DMF at 60°C improves triazole ring formation efficiency .

- Solvents : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability .

- Monitoring : Use TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) and NMR to track progress .

Which analytical techniques are essential for confirming the structural integrity of this compound?

Basic Research Question

Critical techniques include:

- 1H/13C NMR : Assign peaks for the triazole ring (δ 7.8–8.2 ppm for H-1), cyanomethyl group (δ 3.5–4.0 ppm), and isopropyloxy substituents .

- HRMS : Confirm molecular ion ([M+H]+ expected m/z ~385.2) .

- IR Spectroscopy : Validate carboxamide (C=O stretch ~1650 cm⁻¹) and nitrile (C≡N ~2250 cm⁻¹) .

How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

Advanced Research Question

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains .

- Concentration Gradients : IC50 values may shift due to solvent effects (DMSO vs. aqueous buffers) .

Q. Resolution Strategies :

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

What strategies are employed to study the binding mechanisms of this triazole-carboxamide derivative with its biological targets?

Advanced Research Question

Mechanistic studies involve:

- Molecular Docking : Predict interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD, kon/koff) for receptor-ligand pairs .

- X-ray Crystallography : Resolve 3D structures of target-compound complexes (resolution ≤2.0 Å recommended) .

What in vitro models are appropriate for preliminary evaluation of this compound's bioactivity?

Basic Research Question

- Antimicrobial Activity :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains using broth microdilution .

- Anticancer Potential :

- MTT Assays : Screen cytotoxicity on adherent cell lines (e.g., HeLa, A549) with 48–72 hr exposure .

How to design structure-activity relationship (SAR) studies focusing on the triazole ring and substituents to enhance bioactivity?

Advanced Research Question

SAR Framework :

- Triazole Modifications : Replace cyanomethyl with alkyl/aryl groups to assess steric effects .

- Substituent Screening : Test electron-withdrawing (e.g., -NO2) vs. donating (-OCH3) groups on the phenyl ring .

Q. Data Analysis :

- QSAR Models : Use partial least squares (PLS) regression to correlate logP with antimicrobial potency .

- Heatmaps : Visualize activity trends across substituent libraries (e.g., pIC50 vs. Hammett σ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.